molecular formula C7H8N4O2S B11889207 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B11889207
M. Wt: 212.23 g/mol
InChI Key: ZEMXGIPHEKGEFB-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine stands out due to its unique methylsulfonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and stability, making it a valuable scaffold for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3

InChI Key

ZEMXGIPHEKGEFB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N

Origin of Product

United States

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